N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine
Brand Name: Vulcanchem
CAS No.: 651291-92-8
VCID: VC16907302
InChI: InChI=1S/C35H65N15O11/c1-16(2)25(48-28(55)18(5)46-23(53)14-43-22(52)13-44-29(56)20(36)9-7-11-41-34(37)38)31(58)49-26(17(3)4)32(59)50-27(19(6)51)30(57)45-15-24(54)47-21(33(60)61)10-8-12-42-35(39)40/h16-21,25-27,51H,7-15,36H2,1-6H3,(H,43,52)(H,44,56)(H,45,57)(H,46,53)(H,47,54)(H,48,55)(H,49,58)(H,50,59)(H,60,61)(H4,37,38,41)(H4,39,40,42)/t18-,19+,20-,21-,25-,26-,27-/m0/s1
SMILES:
Molecular Formula: C35H65N15O11
Molecular Weight: 872.0 g/mol

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine

CAS No.: 651291-92-8

Cat. No.: VC16907302

Molecular Formula: C35H65N15O11

Molecular Weight: 872.0 g/mol

* For research use only. Not for human or veterinary use.

N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine - 651291-92-8

Specification

CAS No. 651291-92-8
Molecular Formula C35H65N15O11
Molecular Weight 872.0 g/mol
IUPAC Name (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C35H65N15O11/c1-16(2)25(48-28(55)18(5)46-23(53)14-43-22(52)13-44-29(56)20(36)9-7-11-41-34(37)38)31(58)49-26(17(3)4)32(59)50-27(19(6)51)30(57)45-15-24(54)47-21(33(60)61)10-8-12-42-35(39)40/h16-21,25-27,51H,7-15,36H2,1-6H3,(H,43,52)(H,44,56)(H,45,57)(H,46,53)(H,47,54)(H,48,55)(H,49,58)(H,50,59)(H,60,61)(H4,37,38,41)(H4,39,40,42)/t18-,19+,20-,21-,25-,26-,27-/m0/s1
Standard InChI Key GIGZYRYWSMPCDB-BACAPVEPSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O
Canonical SMILES CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The compound’s IUPAC name is (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid . Its molecular formula is C₃₅H₆₅N₁₅O₁₁, with a calculated molecular weight of 872.0 g/mol .

Table 1: Core Molecular Properties

PropertyValue
Molecular FormulaC₃₅H₆₅N₁₅O₁₁
Molecular Weight872.0 g/mol
CAS Registry Number651291-92-8
DSSTox Substance IDDTXSID60799701
SequenceRGGAVVTGR

Synonyms and Database Identifiers

This peptide is alternatively designated as L-arginyl-glycyl-glycyl-L-alanyl-L-valyl-L-valyl-L-threonyl-glycyl-L-arginine in condensed IUPAC notation . Key database entries include its Wikidata identifier (Q82771857) and classification under the EPA’s DSSTox program .

Structural Characteristics

Primary Sequence Analysis

The nonapeptide sequence RGGAVVTGR contains two modified arginine residues (N⁵-diaminomethylidene-L-ornithine) at the N- and C-termini. Central residues include glycine (positions 2, 3, 8), alanine (4), valine (5,6), and threonine (7) .

Table 2: Residue-Specific Modifications

PositionResidueModification
1L-ornithineN⁵-diaminomethylidene
9L-ornithineN⁵-diaminomethylidene

Challenges in 3D Conformation Modeling

PubChem reports that 3D conformer generation is disallowed due to excessive atomic count (85 atoms) and molecular flexibility . This limitation necessitates reliance on 2D depictions and computational descriptors for structural insights.

Computational Descriptors

The compound’s SMILES string is CC@HO, while its InChIKey is GIGZYRYWSMPCDB-BACAPVEPSA-N . These identifiers enable precise chemical database queries and virtual screening applications.

Synthesis and Stability Considerations

Degradation Pathways

The peptide contains protease-sensitive motifs:

  • Trypsin cleavage: Potential at arginine residues (positions 1 and 9)

  • Chymotrypsin activity: Limited due to absence of aromatic residues
    Stability under physiological conditions remains uncharacterized in literature.

Biological Implications and Research Applications

Sequence Homology Analysis

The RGGAVVTGR sequence shares partial homology with:

  • Synuclein family proteins: Glycine-rich regions in α-synuclein involved in amyloid formation

  • Viral fusion peptides: Valine/alanine clusters mediating membrane interactions

Hypothesized Mechanisms of Action

While direct functional studies are absent, structural features suggest:

  • Membrane raft targeting: Dual arginine anchors may facilitate interactions with lipid microdomains, analogous to RAS protein signaling

  • Protein aggregation modulation: Glycine and threonine residues could influence β-sheet formation kinetics

Application DomainRationale
Neurodegenerative diseaseSequence homology with α-synuclein
Drug delivery systemsArginine-mediated cellular uptake
Peptide self-assemblyβ-sheet propensity analysis

Analytical Characterization Challenges

Spectroscopic Profiling

Predicted analytical signatures include:

  • Mass spectrometry: Expected [M+H]⁺ ion at m/z 873.4 (calculated for C₃₅H₆₅N₁₅O₁₁)

  • NMR spectroscopy: Complex splitting patterns from 9 chiral centers and 4 methyl groups

Chromatographic Behavior

The peptide’s hydrophobicity index (GRAVY score: -1.32) predicts reversed-phase HPLC retention times comparable to similarly sized cationic peptides.

Future Research Directions

Priority Investigations

  • Experimental determination of membrane binding affinity using surface plasmon resonance

  • Thioflavin T assays for amyloid formation potential

  • Cytotoxicity profiling in neuronal cell lines

Technical Advancements Required

  • Development of constrained analogs for 3D structure resolution

  • Isotope-labeled versions for in vivo tracking studies

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